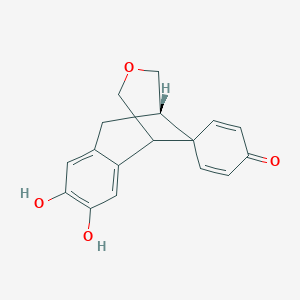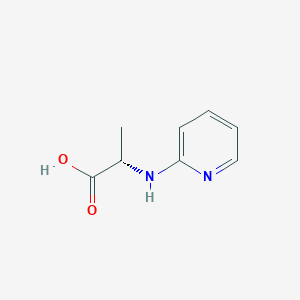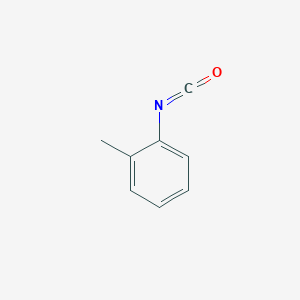
Qianhucoumarin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Qianhucoumarin C is a naturally occurring coumarin derivative that has gained significant attention in the scientific community due to its various biological activities. It is extracted from the roots of the traditional Chinese medicinal plant, Qianhu, which is also known as Peucedanum praeruptorum. Qianhucoumarin C has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Analysis
- Qianhucoumarin C, along with other minor coumarins, was isolated from Peucedanum praeruptorum, a traditional Chinese medicine, using techniques like high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (HPLC). The structure of these compounds was elucidated through 1D and 2D NMR spectral data analysis (Hou, Luo, Wang, & Kong, 2010).
Pharmacological Potentials
- Pyranocoumarins, including Qianhucoumarin C, from Peucedani Radix (Qian-hu) have shown potential applications in treating cancer and pulmonary hypertension. A study detailed the absolute configurations of these pyranocoumarins, indicating their distinct interactions with the human body (Song, Zhang, Li, Yan, & Wang, 2012).
Metabolic and Chemical Profiling
- In a study on Bolting and Unbolting Peucedanum praeruptorum Dunn (Qianhu), Qianhucoumarin C and other coumarins were profiled. The study highlighted changes in the coumarin content and variety in different parts of the plant, affecting its medicinal quality (Chen, Chu, Zhang, Xie, Dai, Wu, & Peng, 2019).
Chemical Constituents and Quality Control
- Research has been conducted to systematically identify the chemical constituents of Radix Peucedani (Qianhu), including Qianhucoumarin C. This includes extraction, separation, and structural elucidation, aimed at establishing scientific quality control standards for new drug development (Kong Ling-yi, 2010).
Analytical Methodologies
- An analytical methodology using high performance liquid chromatography–nuclear magnetic resonance spectroscopy–tandem mass spectrometry (HPLC-NMR-MS/MS) was developed for simultaneous determination of primary coumarins, including Qianhucoumarin C, in Peucedani Radix. This method is crucial for the quality assessment of traditional Chinese medicines (Liu, Song, Liu, Li, Li, Zhao, Zhang, Tu, Wang, & Song, 2018).
Eigenschaften
CAS-Nummer |
118492-23-2 |
|---|---|
Produktname |
Qianhucoumarin C |
Molekularformel |
C16H16O6 |
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
[(9R,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] acetate |
InChI |
InChI=1S/C16H16O6/c1-8(17)20-14-12-10(22-16(2,3)15(14)19)6-4-9-5-7-11(18)21-13(9)12/h4-7,14-15,19H,1-3H3/t14-,15+/m0/s1 |
InChI-Schlüssel |
IPUBQCBQSUVXEV-LSDHHAIUSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |
SMILES |
CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |
Kanonische SMILES |
CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |
Andere CAS-Nummern |
118492-23-2 |
Synonyme |
qianhucoumarin C qianhucoumarin C, (cis)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benz[f]indan-1-ol](/img/structure/B37803.png)

![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)




